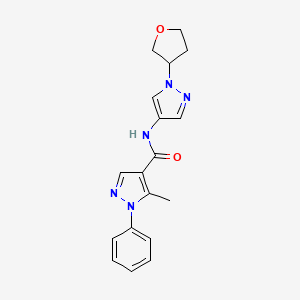

5-methyl-1-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-13-17(10-20-23(13)15-5-3-2-4-6-15)18(24)21-14-9-19-22(11-14)16-7-8-25-12-16/h2-6,9-11,16H,7-8,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCGJKAQQNMLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-1-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the pyrazole family. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O2. It features a pyrazole core with substitutions that enhance its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study found that certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-alpha at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For example, pyrazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. One study highlighted a derivative with IC50 values in the low micromolar range , suggesting strong anticancer potential .

3. Antimicrobial Properties

The antimicrobial efficacy of pyrazole compounds has also been documented. In vitro tests against various bacterial strains showed promising results, with some derivatives exhibiting significant activity against E. coli and Staphylococcus aureus. Compounds were tested at concentrations as low as 6.25 µg/mL , demonstrating effective inhibition compared to standard antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of Pyrazole Ring | Hydrazine and 1,3-diketones |

| 2 | Nitration | Nitrating agents |

| 3 | Sulfonylation | Sulfonyl chlorides |

| 4 | Nucleophilic Substitution | Tetrahydrofuran derivatives |

These reactions are optimized for yield and purity, often utilizing conditions such as reflux in solvents like THF or dichloromethane .

Case Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in mice. The most active compounds exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Anticancer Efficacy

In another investigation, a derivative was shown to inhibit cancer cell proliferation significantly by interfering with tubulin dynamics. The mechanism was elucidated through docking studies that confirmed binding at the colchicine site on tubulin .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 5-methyl-1-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide exhibit a range of biological activities:

- Anticonvulsant Activity : Pyrazole derivatives have been studied for their potential to modulate neuronal excitability, making them candidates for treating epilepsy.

- Analgesic Properties : Some pyrazole-based compounds demonstrate pain-relieving effects, which could be beneficial in pain management therapies.

- Anti-inflammatory Effects : The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a notable mechanism through which these compounds exert anti-inflammatory actions, potentially aiding in conditions like arthritis.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of pyrazole derivatives, including those structurally related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticonvulsant properties of similar pyrazole compounds in animal models, showing significant reductions in seizure frequency. |

| Study 2 | Evaluated anti-inflammatory effects in vitro, demonstrating inhibition of COX enzymes with IC50 values comparable to established NSAIDs. |

| Study 3 | Assessed analgesic effects using formalin-induced pain models, revealing notable pain relief compared to control groups. |

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Physicochemical Properties :

- Electron-withdrawing groups (e.g., Cl in 3a, F in 3d) increase melting points and polarity. For instance, 3d (mp 181–183°C) has a higher melting point than 3a (mp 133–135°C) due to the fluorine atom’s electronegativity .

- The tetrahydrofuran group in the target compound introduces an oxygen atom, likely enhancing solubility in polar solvents compared to BG16290’s thiophene-oxadiazole moiety, which may favor lipophilicity .

- Synthetic Yields: Yields for analogues range from 62% to 71% using carbodiimide-mediated coupling (EDCI/HOBt) in DMF .

Spectroscopic Data :

Functional Group Comparisons

- Tetrahydrofuran vs. Thiophene-Oxadiazole (BG16290) :

- Halogenated Analogues (3a, 3d, 3e) :

- Pyridylmethyl vs. Tetrahydrofuran () :

- The pyridylmethyl group in ’s compound offers a basic nitrogen for salt formation, contrasting with the target compound’s neutral tetrahydrofuran, which may affect pharmacokinetics .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with coupling pyrazole intermediates. A general procedure includes:

- Step 1 : Condensation of pyrazole-thiol derivatives (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides (RCH₂Cl) in DMF using K₂CO₃ as a base at room temperature .

- Step 2 : Subsequent carboxamide formation via nucleophilic substitution or coupling reactions.

Key reagents include DMF as a solvent and K₂CO₃ to deprotonate intermediates. Reaction progress is monitored by TLC, and purification often involves column chromatography .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Temperature control : Room temperature minimizes side reactions (e.g., decomposition of tetrahydrofuran-3-yl substituents) .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation steps .

Post-synthesis, HPLC or recrystallization ensures purity (>95%) .

Basic: What analytical techniques are critical for structural characterization?

Standard methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl vs. tetrahydrofuran groups) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .

- IR spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Advanced: How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Purity variability : Impurities >5% can skew results; use HPLC to verify purity .

- Assay conditions : Differences in solvent (DMSO vs. saline) or cell lines affect activity. Standardize protocols .

- Structural confirmation : Re-examine X-ray crystallography or NOESY NMR to rule out isomerism .

Basic: What preliminary biological screening approaches are recommended?

- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Antimicrobial screening : Use agar diffusion against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

- Modify substituents : Vary tetrahydrofuran-3-yl or phenyl groups to assess steric/electronic effects .

- Introduce bioisosteres : Replace carboxamide with sulfonamide or urea to study binding affinity .

- Synthetic routes : Use parallel synthesis (e.g., Ugi reaction) to generate libraries .

Basic: What purification techniques are most effective for this compound?

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves polar impurities .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >99% purity for biological assays .

Advanced: What computational methods predict binding interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., p38 MAPK) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : CoMFA/CoMSIA correlate substituent properties with IC₅₀ values .

Basic: How to assess compound stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .

- Thermal stability : TGA/DSC analysis determines decomposition temperatures .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation in simulated sunlight .

Advanced: How to address low aqueous solubility in pharmacological assays?

- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without cytotoxicity .

- Salt formation : React with HCl or sodium bicarbonate to improve bioavailability .

- Prodrug design : Introduce phosphate esters hydrolyzable in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.